2-Oxobutyl acetate

説明

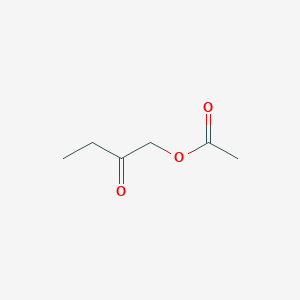

Structure

3D Structure

特性

IUPAC Name |

2-oxobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-6(8)4-9-5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGWJCBYBIICPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166271 | |

| Record name | 2-Butanone, 1-hydroxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575-57-1 | |

| Record name | 1-Acetoxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxy-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxobutyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 1-hydroxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETOXY-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZR62CUM43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Alpha Keto Esters in Contemporary Organic Chemistry

Alpha-keto esters, or 2-oxoesters, are a class of organic compounds characterized by a ketone functional group adjacent to an ester carboxyl group. This unique arrangement of functional groups makes them exceptionally versatile and significant synthons in modern organic chemistry. mdpi.comnih.gov

Their importance stems from their multiple reactive sites, which allow for a wide array of chemical transformations. mdpi.com They are valuable precursors for synthesizing other crucial organic compounds, such as α-hydroxy acids and α-amino acids. acs.org The chemical versatility of α-keto esters facilitates the synthesis of numerous value-added compounds, including natural product analogues, pharmaceuticals, and agrochemicals. mdpi.com

In asymmetric catalysis, β,γ-unsaturated α-ketoesters have gained prominence as valuable precursors for creating chiral cyclic compounds and as acceptors in addition reactions. nih.gov The 1,2-dicarbonyl structure is key to their utility, enabling bidentate coordination to chiral catalysts, which allows for precise control in the creation of stereogenic centers. nih.gov Furthermore, α-keto esters are widely used in the synthesis of heterocyclic compounds like pyrazole (B372694) and pyrazoline derivatives, which are known to possess a range of biological activities. researchgate.net A variety of synthetic methods have been developed to introduce the α-keto ester functionality into molecules, including platinum-catalyzed C-H acylation using reagents like ethyl chlorooxoacetate. acs.org

Interdisciplinary Research Landscape for 2 Oxobutyl Acetate and Its Analogues

The structural motifs found in 2-oxobutyl acetate (B1210297) and its analogues are of significant interest in various scientific disciplines beyond traditional organic synthesis, most notably in medicinal chemistry and materials science.

In pharmaceutical and medicinal chemistry research, analogues of 2-oxobutyl acetate have been investigated for their potential biological activities. For instance, p-(3-Oxobutyl)phenyl acetate, an isomer of this compound, and its derivatives are explored for potential anti-inflammatory, antioxidant, or anticancer properties, serving as intermediates in the synthesis of more complex molecules. ontosight.ai In a more direct application, a complex derivative containing a 2-oxobutyl moiety, specifically (E)-N-[4-(4-morpholinylcarbonyl)benzoyl]-L-valyl-N-[2-(acetyloxy)-3,3,4,4,4-pentafluoro-1-(1-methylethyl)-1-butenyl]-L-prolinamide, has been developed as an orally active prodrug that acts as an inhibitor of human neutrophil elastase. nih.gov Furthermore, benzo[f]quinoline (B1222042) derivatives functionalized with a 2-oxobutyl group have been synthesized and shown to have promising antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans. mdpi.com

In the field of biocatalysis, the reduction of α-keto esters is a key area of study. The evolution of ketoreductase enzymes is being explored for the efficient and stereoselective bioreduction of bulky α-amino β-keto esters, which are important chiral building blocks for pharmaceuticals. rsc.org This research highlights the synergy between enzymology and organic synthesis to create high-value chemical entities.

Historical Context and Evolution of Research on Beta Keto Esters

De Novo Synthetic Routes and Mechanistic Elucidation

De novo synthesis refers to the construction of complex molecules from simpler, readily available precursors. slideshare.net For 2-oxobutyl acetate (B1210297), this involves creating the carbon skeleton and introducing the required functional groups—a ketone and an ester—through precise chemical transformations.

Oxidative Decarboxylation Approaches in 2-Oxobutyl Acetate Synthesis

Oxidative decarboxylation presents a powerful strategy for the synthesis of ketones from carboxylic acids by removing a carboxyl group and installing a carbonyl function. organic-chemistry.org This method is particularly effective for β-keto acids, which readily undergo decarboxylation upon heating in an acidic medium to yield a ketone and carbon dioxide. jove.com The mechanism involves a six-membered cyclic transition state, leading to a C-C bond cleavage and the formation of an enol intermediate, which then tautomerizes to the more stable ketone. jove.com

A plausible de novo route to this compound could involve the oxidative decarboxylation of a precursor like 3-acetoxy-2-oxopentanoic acid. While specific studies on this exact transformation are not prevalent, the underlying principle is well-established for α-keto acids. acs.org Research has shown that α-keto acids can undergo photo-oxidative decarboxylation, suggesting that with the appropriate oxidizing conditions, the desired transformation could be achieved. le.ac.uk The challenge in such syntheses is often preventing further unwanted reactions, as α-keto acids can be labile and prone to side reactions under harsh oxidative conditions. acs.org

Strategies Involving Direct Functionalization of Precursors

Direct functionalization strategies aim to install desired chemical groups onto a simple molecular scaffold, avoiding the need for pre-functionalized starting materials and often reducing the number of synthetic steps. A key approach is C-H bond activation, which transforms traditionally unreactive C-H bonds into sites for chemical modification. scripps.edu

For the synthesis of this compound, a direct functionalization approach would involve the α-acetoxylation of 2-butanone. This reaction directly introduces the acetate group at the C1 position of the ketone. Significant progress has been made in the α-acetoxylation of ketones using various catalytic systems. nih.gov One effective method employs iodobenzene (B50100) as a catalyst with an oxidant like aqueous hydrogen peroxide and acetic anhydride (B1165640). researchgate.netorganic-chemistry.org This approach is considered economical and efficient, providing good yields without the need for stoichiometric heavy-metal oxidants like lead tetraacetate. organic-chemistry.org The reaction mechanism for hypervalent iodine-mediated α-acetoxylation is thought to proceed via an SN2 substitution pathway involving a key α-C-bound hypervalent iodine intermediate. frontiersin.org

Other advanced methods for synthesizing α-acetoxy ketones include gold-catalyzed intermolecular oxidation of terminal alkynes, which proceeds through an α-oxo gold carbene intermediate. organic-chemistry.orgthieme-connect.com These modern strategies offer milder and more efficient pathways compared to traditional methods that often require harsh conditions or toxic reagents. thieme-connect.com

Catalytic Synthesis of this compound

Catalysis is central to modern organic synthesis, offering pathways that are both efficient and selective. For this compound, catalytic methods can be divided into homogeneous and heterogeneous systems, each with distinct advantages.

Homogeneous Catalysis in Esterification and Ketone Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly effective for achieving high selectivity under mild conditions. A prominent route for synthesizing precursors to this compound is the hydroformylation of allyl acetate. akjournals.comakjournals.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of allyl acetate using syngas (a mixture of CO and H₂).

Recent research has demonstrated a highly efficient and linear-selective rhodium-catalyzed hydroformylation of allyl acetate to produce 4-oxobutyl acetate, an isomer of this compound and a valuable intermediate for 1,4-butanediol. researchgate.net The success of this protocol relies on a "Rh/POP-type ligand" system, which achieves excellent yields (up to 95%) and high regioselectivity under mild conditions (60 °C, 10 bar of syngas). researchgate.net The use of additives like acetic acid can facilitate the formation of a specific catalyst coordination environment that promotes the desired linear product. researchgate.net Wilkinson-type polymeric Rh-phosphinite complexes have also been shown to be active catalysts for this transformation. akjournals.com

Table 1: Homogeneous Catalysis for Allyl Acetate Hydroformylation

| Catalyst System | Ligand Type | Conditions | Max. Yield (Linear Product) | Linear/Branched Ratio | Reference |

| Rhodium Complex | POP-type Ligand | 60°C, 10 bar (CO/H₂) | 95% | up to 164:1 | researchgate.net |

| Cationic/Zwitterionic Rhodium | dppb | Mild | up to 95% | N/A | researchgate.net |

| Polymeric Rh-phosphinite | Polyethylene Glycol-based | 50°C, 4 MPa (CO/H₂) | High | N/A | akjournals.com |

Heterogeneous Catalysis for Selective Bond Transformations

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst recovery, recycling, and suitability for continuous flow processes. google.com A key goal in this area is to "heterogenize" successful homogeneous catalysts by immobilizing them on a solid support, combining the high activity and selectivity of the former with the practical benefits of the latter.

In the context of hydroformylation, research has explored supported rhodium catalysts for the reaction of allyl alcohol, a related substrate. google.com For instance, a supported HRh(CO)(PPh₃)₃ catalyst was used in a gas-phase hydroformylation, demonstrating high selectivity, albeit with low conversion. google.com The development of robust heterogeneous catalysts for the hydroformylation of allyl acetate remains an active area of research, aiming to create systems that are stable, recyclable, and highly selective for the desired oxobutyl acetate isomers.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The synthesis of this compound can be evaluated against these principles, with modern methods showing significant improvements over traditional approaches.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the hydroformylation of allyl acetate, are inherently more atom-economical than stoichiometric reactions. The hydroformylation of allyl acetate with CO and H₂ to form this compound is a 100% atom-economical addition reaction.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled, minimizing waste. core.ac.uk The rhodium-catalyzed hydroformylation researchgate.net and the iodobenzene-catalyzed α-acetoxylation organic-chemistry.org are prime examples of this principle in action.

Designing Safer Chemicals and Solvents : Green chemistry encourages the use of less hazardous materials. For example, replacing toxic heavy-metal oxidants with systems like H₂O₂/acetic anhydride is a significant step forward. organic-chemistry.org Similarly, developing reactions in environmentally benign solvents like water or ethyl acetate, or under solvent-free conditions, improves the environmental profile of the synthesis. core.ac.ukacs.org A photocatalytic synthesis of α-keton thiol esters, for instance, successfully used ethyl acetate as a green solvent and oxygen as a green oxidant, with water as the only byproduct. acs.org

By embracing these principles, the synthesis of this compound can be made more efficient, less wasteful, and environmentally sustainable, aligning with the broader goals of modern chemical manufacturing. bioengineer.org

Solvent-Free and Atom-Economical Methodologies

The principles of green chemistry emphasize the reduction or elimination of solvents and the maximization of atom economy, where the majority of atoms from the reactants are incorporated into the final product.

Solvent-Free Synthesis: Microwave-assisted organic synthesis represents a significant advancement in solvent-free reactions. The use of microwave irradiation can dramatically accelerate reaction times by enabling rapid and uniform heating of the reagents. For instance, the Michael addition, a fundamental carbon-carbon bond-forming reaction, can be conducted under solvent-free conditions on the surface of an activated potassium carbonate support, facilitated by microwave irradiation. This technique often leads to higher yields and easier purification compared to traditional solution-phase methods. While not yet documented specifically for this compound, this methodology is broadly applicable to the synthesis of related carbonyl compounds.

Atom-Economical Synthesis: Hydroformylation is an exemplary atom-economical reaction, as it involves the addition of a carbonyl group and a hydrogen atom across a double bond, incorporating all atoms from the syngas (a mixture of carbon monoxide and hydrogen) into the product. The rhodium-catalyzed hydroformylation of allyl acetate has been demonstrated as a highly selective and efficient route to produce 4-oxobutyl acetate, a structural isomer of this compound. researchgate.netx-mol.net This process achieves excellent yields (up to 95%) and high regioselectivity for the linear product under mild conditions (60°C and 10 bar of syngas). researchgate.netx-mol.net The high efficiency and complete incorporation of the gaseous reactants make this an ideal atom-economical approach. cnr.it

Table 1: Comparison of Atom-Economical Methodologies

| Methodology | Substrate | Product | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Rhodium-Catalyzed Hydroformylation | Allyl Acetate | 4-Oxobutyl Acetate | High atom economy, mild conditions, high regioselectivity | Up to 95% | researchgate.netx-mol.net |

| Microwave-Assisted Michael Addition | Chalcone & Diethyl Malonate | Michael Adduct | Solvent-free, rapid reaction, high yield | 88-96% |

Sustainable Catalytic Systems

The development of sustainable catalysts that are efficient, recyclable, and operate under environmentally friendly conditions is a cornerstone of modern green chemistry.

Nanocatalysis: Eco-friendly synthesis routes have been developed utilizing advanced nanocatalysts. For example, an Fe₃O₄@Phen@Cu nanocatalyst system has been effectively used to mediate the Hantzsch reaction in aqueous media, a significant step towards greener synthesis. This system demonstrates high yields (up to 98%) under mild conditions (60°C) in water, eliminating the need for hazardous organic solvents. The catalyst's magnetic core (Fe₃O₄) allows for easy recovery and reuse, further enhancing its sustainability. While applied to dihydropyridine (B1217469) synthesis, the adaptation of such aqueous-phase nanocatalytic systems holds promise for the synthesis of other organic intermediates.

Micellar Catalysis: A fully sustainable protocol for the hydroformylation of terminal alkenes has been developed using micellar catalysis. This approach employs commercially available catalysts and ligands in an aqueous micellar solution, allowing the reaction to proceed under mild conditions (e.g., 70°C, 9 bar). cnr.it This technique has been successfully applied to a range of substrates, including allyl benzoate (B1203000) and allyl cyanide, demonstrating its versatility. cnr.it The use of water as the bulk solvent and the ability to recycle the catalyst and micellar phase make this a highly sustainable and attractive method for industrial applications. cnr.it

Table 2: Overview of Sustainable Catalytic Systems

| Catalytic System | Reaction Type | Solvent | Key Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@Phen@Cu Nanocatalyst | Hantzsch Reaction | Water | Eco-friendly, recyclable catalyst, mild conditions | 95-98% | |

| Rhodium/Micellar Solution | Hydroformylation | Water | Sustainable solvent, catalyst reusability, mild conditions | Good to High | cnr.it |

Transformations at the Carbonyl and Ester Moieties

The presence of both a keto and an ester group on a small carbon skeleton makes this compound a versatile substrate for various chemical transformations. The electronic properties of one group significantly influence the reactivity of the other.

The reduction of α-keto esters like this compound can be selectively directed towards the keto group, yielding α-hydroxy esters. Various reducing agents have been shown to be effective for this transformation. For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can efficiently reduce α-keto esters to their corresponding diols, with α-keto esters being the most reactive among other keto esters. researchgate.net The presence of the adjacent oxo group facilitates the reduction of the ester functionality as well, through the formation of a ring intermediate. researchgate.net

For more selective reduction of the keto group, specific reagents and conditions are employed. The Luche reduction, which utilizes sodium borohydride in the presence of a cerium salt like CeCl₃·7H₂O, is known for its chemoselectivity in reducing ketones in the presence of esters. researchgate.net This method can be applied to achieve the 1,2-reduction of the keto group in α-keto esters. researchgate.net

Furthermore, asymmetric reduction can lead to the formation of chiral α-hydroxy esters. mdpi.com Ketoreductases (KREDs), a type of alcohol dehydrogenase, have demonstrated the ability to reduce α-diazo-β-keto esters with high stereoselectivity. mdpi.com Dynamic kinetic resolution (DKR) using transfer hydrogenation catalysts, such as a designed (arene)RuCl(monosulfonamide), has also been successfully applied to the asymmetric reduction of β-aryl α-keto esters, resulting in highly enantioenriched products. nih.gov

The oxidation of α-keto esters can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidation strategies for α-keto acids and their esters involve reagents like selenium dioxide, potassium permanganate, and osmium tetroxide. mdpi.com These methods, while efficient, often involve toxic reagents and harsh conditions. mdpi.com

More environmentally benign and selective methods are continuously being developed. For example, visible light-induced aerobic oxidation using eosin (B541160) Y as a photosensitizer allows for the synthesis of α-keto esters from α-diazo esters under mild, room temperature conditions. sioc-journal.cn Another approach involves the iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates, which provides the alkoxy moiety for the reaction. organic-chemistry.orgnih.gov

The oxidation of the α-carbon next to the carbonyl group can also be achieved. For instance, the oxidation of n-butyl acetate by hydroxyl radicals in the atmosphere leads to the formation of this compound and 3-oxobutyl acetate. who.int

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. openstax.org The rate of hydrolysis is influenced by pH. For instance, the hydrolysis of n-butyl acetate is more rapid at pH values greater than 5.5. who.int The half-life of n-butyl acetate at 20°C ranges from 11.4 days at pH 9 to 3.1 years at pH 7. who.int

The presence of the α-keto group in this compound makes the ester more susceptible to nucleophilic attack and hydrolysis compared to simple alkyl acetates. nih.gov This increased reactivity is due to the electron-withdrawing nature of the adjacent keto group, which enhances the electrophilicity of the ester carbonyl carbon. nih.gov Studies on α-ketoglutarate esters have shown that the α-ketoester group is prone to rapid spontaneous hydrolysis in aqueous media, leading to significant acidification. nih.gov

The mechanism of base-catalyzed ester hydrolysis, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. openstax.org This intermediate then collapses, expelling the alkoxide leaving group and forming the carboxylic acid, which is subsequently deprotonated by the base. openstax.org

Oxidation Reactions and Subsequent Derivatization of this compound

Radical-Mediated Reaction Pathways of this compound

This compound can be formed through radical-mediated pathways. For example, the reaction of n-butyl acetate with hydroxyl radicals in the atmosphere results in the formation of this compound. who.int The rate constants for this reaction have been experimentally determined to be in the range of 3.29 to 5.71 × 10⁻¹² cm³/molecule per second. who.int

Furthermore, α-keto esters can participate in radical reactions. For instance, the addition of a CF₃ radical to the C=C bond of α-vinyl-β-ketoesters initiates a cascade of reactions leading to trifunctionalized products. mdpi.com While direct studies on radical reactions of this compound are limited, the behavior of analogous α-keto esters suggests its potential to engage in such transformations. The generation of radicals from α-keto acids via photoredox catalysis has been utilized in intermolecular Stetter reactions. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions Involving this compound

The α-carbon of this compound, being adjacent to the carbonyl group, is susceptible to electrophilic substitution reactions. msu.edu These reactions typically proceed through an enol or enolate intermediate. msu.eduwikipedia.org The presence of at least one hydrogen on the α-carbon is a prerequisite for this type of reactivity. msu.edu Acid-catalyzed α-halogenation, for example, occurs more slowly with esters compared to ketones, which is attributed to the lower equilibrium concentration of the enol form in esters. msu.edu

The carbonyl carbon of the keto group and the ester group are both electrophilic centers and can undergo nucleophilic attack. Nucleophilic acyl substitution is a characteristic reaction of esters. libretexts.org A nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then expels the leaving group to form a new carbonyl compound. libretexts.org The acetate group in this compound can act as a leaving group in such reactions.

Enolates, formed by the deprotonation of the α-carbon, are potent nucleophiles and can participate in various reactions, including alkylation. wikipedia.org The reaction of an enolate with an alkyl halide is a classic SN2 reaction that forms a new carbon-carbon bond. wikipedia.org

Isomerization and Rearrangement Processes of this compound

Carbonyl compounds with α-hydrogens can undergo keto-enol tautomerism, which is an equilibrium between the keto form and the enol form (an alkene with a hydroxyl group). libretexts.org For simple carbonyl compounds, the keto form is generally more stable and thus favored at equilibrium. libretexts.org

Under certain conditions, α-hydroxy ketones can undergo an α-ketol rearrangement, which involves a 1,2-migration of an alkyl or aryl group. wikipedia.org This acid- or base-catalyzed rearrangement is reversible, and the thermodynamically more stable α-hydroxy carbonyl compound is the favored product. wikipedia.org While this compound itself is not an α-hydroxy ketone, its reduction product, 2-hydroxy-3-butanone acetate, could potentially undergo such rearrangements.

Isomerization reactions involving the migration of functional groups have also been reported for related compounds. For instance, trimethyl α-keto trithioorthocarboxylates can isomerize to α,α-bis(methylthio) thiolcarboxylates in the presence of a catalytic amount of acid. acs.org

2 Oxobutyl Acetate As a Versatile Building Block in Complex Molecular Synthesis

Role in Carbon-Carbon Bond Forming Reactions

The presence of a ketone carbonyl and an adjacent methylene (B1212753) group makes 2-oxobutyl acetate (B1210297) and its derivatives prime candidates for reactions that form carbon-carbon bonds, which are fundamental to building molecular complexity.

The enolizable ketone of the oxobutyl moiety is readily employed in aldol (B89426) and related condensation reactions. Under the influence of Lewis acids, derivatives of 2-oxobutyl acetate can act as enolate precursors. For instance, 3-methyl-2-phenyl-2-(1-methyl-2-oxobutyl)benzothiazoline, when treated with an aldehyde in the presence of tin(IV) chloride (SnCl₄), undergoes a carbon-carbon bond cleavage to release an enolate of the oxobutyl group, which then participates in an aldol-type reaction to form β-hydroxy ketones. oup.com

Furthermore, the "3-oxobutyl" side chain is a classic component in intramolecular aldol reactions for ring formation, famously demonstrated in the synthesis of the Wieland-Miescher ketone. acs.org More advanced applications include tandem aldol condensation-ring cleavage reactions. Cyclohexanone derivatives bearing a 3-oxobutyl substituent can undergo a ring transformation when treated with a Lewis acid and a diol, demonstrating a sophisticated use of the aldol reactivity inherent in this structural motif. clockss.org

The 2-oxobutyl group is frequently installed onto a molecular scaffold via a Michael addition reaction. The reaction of cyclic 1,3-diones, such as 2-methylcyclopentane-1,3-dione or cyclohexane-1,3-dione, with methyl vinyl ketone is a common strategy to produce 2-substituted-2-(3-oxobutyl)-1,3-dione intermediates. researchgate.net These intermediates are pivotal in natural product synthesis and can be selectively cyclized to form various bridged and fused bicyclic systems. researchgate.net

The reactivity is not limited to traditional Michael donors. The oxobutyl unit itself can be part of a system that undergoes further transformations. In one example, a three-component reaction to form pyridine (B92270) heterocycles proceeds through a proposed mechanism involving the Michael addition of an in-situ generated enamine of a β-keto phosphonate (B1237965) to an α,β-unsaturated carbonyl compound. mdpi.com Additionally, Morita-Baylis-Hillman acetates, such as 2-methylene-3-oxobutyl acetate, can participate in Oxa-Michael additions, showcasing the versatility of the conjugated system. oup.com

Applications in Aldol and Related Condensations

Precursor for Heterocyclic and Carbocyclic Systems

The dual functionality of this compound makes it an ideal precursor for a wide array of cyclic compounds. The 1,4-relationship between the ketone and ester carbonyls (or its synthetic equivalents) is particularly suited for the Paal-Knorr synthesis of five-membered heterocycles like pyrroles and furans. ajrconline.org

Research has demonstrated that α-amino ketone intermediates, which can be derived from structures related to this compound, readily condense with 1,3-dicarbonyl compounds in a modified Knorr synthesis to yield tetrasubstituted pyrroles. clockss.org For example, the condensation of an amino ketone with ethyl acetoacetate (B1235776) produces a pyrrole (B145914) bearing a 2-ethoxycarbonyl-3-oxobutyl side chain. clockss.org Similarly, six-membered heterocycles can be accessed. A three-component oxidative coupling of diethyl (2-oxobutyl)phosphonate, a Mannich base, and ammonium (B1175870) acetate yields highly substituted pyridine-3-phosphonates. mdpi.com

The annelation capabilities of the "3-oxobutyl" side chain are a cornerstone of carbocyclic ring construction. researchgate.net As previously mentioned, the intramolecular cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione can be directed to form either bridged ketols of the [3.2.1]bicyclooctane series or fused ketols of the perhydroindan series, depending on the reaction conditions. researchgate.net This highlights its role in creating diverse carbocyclic frameworks, which are central to the synthesis of steroids and terpenes.

| Starting Material Containing Oxobutyl Moiety | Reaction Type | Resulting Cyclic System | Reference |

|---|---|---|---|

| α-Amino ketone derivatives | Knorr Pyrrole Synthesis | Pyrrole | clockss.org |

| Diethyl (2-oxobutyl)phosphonate | Three-component coupling | Pyridine | mdpi.com |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Intramolecular Aldol Cyclization | [3.2.1]Bicyclooctane | researchgate.net |

| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | Intramolecular Aldol Cyclization | Perhydroindan (Carbocyclic) | researchgate.net |

Contributions to Stereoselective Synthesis of Advanced Intermediates

The synthesis of biologically active molecules often requires precise control over stereochemistry. The functional handles of this compound and its analogs provide reaction sites for establishing new stereocenters in a controlled manner. Its integration into larger molecules allows for the synthesis of complex chiral intermediates. ontosight.ai

For example, palladium-catalyzed decarboxylative allylic alkylation has been used for the stereoselective synthesis of chiral gem-disubstituted diazaheterocycles. caltech.edu In this context, a piperazine (B1678402) derivative functionalized with a 2-(3-oxobutyl) group serves as a key building block for creating tetrasubstituted stereocenters. caltech.edu The development of asymmetric aldol reactions provides a pathway to stereoselectively synthesize oxazolidin-2-ones, which are important chiral building blocks. mdpi.com While not always using this compound directly, these methods highlight the potential for stereocontrol at the α-position of the ketone. The synthesis of trans-decalin-based spirocarbocycles has also been achieved from precursors like 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione, leading to advanced, stereochemically rich intermediates. acs.org

Integration into Modular Synthesis of Supramolecular Architectures and Functional Materials

The principles of modular synthesis rely on using well-defined building blocks that can be assembled into larger, functional systems. The defined structure and reactive sites of this compound lend themselves to this approach.

A notable example is the synthesis of bis(3,3-dimethyl-2-oxobutyl)diphenylphosphonium bromide. iucr.org In the solid state, this molecule, which contains two oxobutyl units, participates in weak intermolecular interactions. The resulting supramolecular structure is an oval-shaped arrangement of the phosphonium (B103445) salt molecules that encapsulates the bromide anion, demonstrating a clear role in the formation of ordered, non-covalent architectures. iucr.org

While direct polymerization of this compound is not commonly reported, its structural elements are relevant to functional materials. The synthesis of poly(2-oxazoline)s, a class of polymers with significant interest in the biomedical field, can be initiated by various electrophiles and catalyzed by substances like zinc acetate. researchgate.net The modular nature of the monomers and the potential for functionalization offer a conceptual parallel for how a bifunctional molecule like this compound could be integrated into the synthesis of novel functional polymers or materials.

Advanced Analytical Methodologies for 2 Oxobutyl Acetate Characterization

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental in separating 2-oxobutyl acetate (B1210297) from complex mixtures, enabling its accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile compounds like 2-oxobutyl acetate. plantarchives.org This technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection of mass spectrometry. plantarchives.org In practice, a sample containing this compound is vaporized and separated on a capillary column. lu.lvinnovareacademics.in The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.net

GC-MS is particularly valuable for trace detection. For instance, it has been employed in the analysis of bioactive compounds in plant extracts where this compound was identified as a minor component. lu.lvumpr.ac.id The coupling of pyrolysis with GC-MS has also been utilized to characterize the chemical composition of materials, where this compound was detected among the pyrolysis products. lu.lv The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, aiding in its positive identification. nih.gov

Table 1: GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C6H10O3 nist.gov |

| Molecular Weight | 130.14 g/mol nih.gov |

| CAS Registry Number | 1575-57-1 nist.gov |

| Key Mass-to-Charge Ratios (m/z) | 57, 43, 29 nih.gov |

This table summarizes key identifiers and mass spectrometric data for this compound.

High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less volatile or thermally sensitive compounds, and it plays a crucial role in the purity assessment of this compound and its derivatives. lgcstandards.comindustrialchemicals.gov.au In HPLC, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. nih.gov The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. nih.gov

HPLC is frequently used to determine the purity of synthesized compounds. For example, a certificate of analysis for a derivative of this compound reported a purity of 97.27% as determined by HPLC with UV detection at 215 nm. lgcstandards.com This demonstrates the quantitative power of HPLC in quality control. Furthermore, HPLC is instrumental in monitoring chemical reactions and in the purification of products from complex reaction mixtures. nih.govwiley-vch.de The choice of column, mobile phase, and detector can be optimized to achieve the desired separation and sensitivity for a particular analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Detection and Identification

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. beilstein-journals.org Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment.

In the ¹H NMR spectrum of a related compound, N-(2-(3-Oxobutyl)phenyl)acetamide, the methyl protons of the acetyl group and the oxobutyl chain appear as distinct singlets, while the methylene (B1212753) protons show as multiplets. beilstein-journals.org For derivatives of 3-oxobutanoate, the methyl protons of the keto group typically appear as a singlet around δ 2.2 ppm, and the methylene protons adjacent to the carbonyl and ester groups show characteristic chemical shifts and coupling patterns. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish definitive correlations between protons and carbons, confirming the structural assignment. beilstein-journals.orgresearchgate.net

Table 2: Representative NMR Data for 3-Oxobutanoate Derivatives

| Nucleus | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) |

|---|---|---|---|

| ¹H (CH₃ of keto group) | ~2.2 | singlet | - |

| ¹H (CH₂ adjacent to C=O) | ~3.5 | singlet or multiplet | - |

| ¹³C (C=O of keto group) | ~200-208 | - | - |

| ¹³C (C=O of ester group) | ~167-171 | - | - |

| ¹³C (CH₃ of keto group) | ~30 | - | - |

This table provides typical chemical shift ranges for the key functional groups in 3-oxobutanoate structures, which are closely related to this compound. beilstein-journals.org

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are rapid and non-destructive techniques used to identify the functional groups present in a molecule. mdpi.com The principle is based on the absorption of infrared radiation by molecular vibrations. rsc.org Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint. core.ac.uk

For this compound, the most prominent absorption bands would be due to the carbonyl (C=O) stretching vibrations of the ketone and the ester groups. The ketonic C=O stretch typically appears in the region of 1705-1725 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹. rsc.orgcore.ac.uk The C-O stretching vibrations of the ester group would also be visible in the 1000-1300 cm⁻¹ region. core.ac.uk FTIR analysis has been used to confirm the presence of these functional groups in various synthetic products and natural extracts. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O stretch | 1705 - 1725 | Strong |

| Ester | C=O stretch | 1735 - 1750 | Strong |

This table outlines the expected infrared absorption frequencies for the key functional groups in this compound. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Hyphenated Techniques for Enhanced Resolution and Specificity

The combination of separation and spectroscopic techniques, known as hyphenated techniques, offers enhanced analytical power for complex samples. saspublishers.com Techniques like LC-MS and GC-MS, as discussed previously, are prime examples. researchgate.netsaspublishers.com The "hyphenation" allows for the separation of individual components from a mixture, followed by their immediate identification and structural characterization. saspublishers.com

Other hyphenated methods such as LC-NMR can provide even more detailed structural information on separated compounds without the need for extensive purification. saspublishers.comunibe.ch While direct applications of LC-NMR to this compound are not widely reported, its utility in the analysis of complex mixtures suggests its potential applicability. saspublishers.com These advanced hyphenated techniques are indispensable in modern analytical chemistry for providing comprehensive qualitative and quantitative data on target analytes within intricate matrices. researchgate.netsaspublishers.com

Innovations in Sample Preparation and Enrichment for Complex Matrices

The accurate characterization of this compound in complex matrices, such as food, environmental, or biological samples, necessitates sophisticated sample preparation techniques that can isolate and enrich the analyte prior to instrumental analysis. Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often time-consuming, require significant volumes of organic solvents, and can be prone to analyte loss. acs.orguni-due.de Consequently, the field of analytical chemistry has seen a shift towards miniaturized, solvent-free, and automated methods that offer higher sensitivity and efficiency. uni-due.degcms.czresearchgate.net Key innovations in this area include sorptive extraction techniques, which are based on the partitioning of analytes between the sample matrix and a polymeric stationary phase. researchgate.nettaylorandfrancis.com

Solid-Phase Microextraction (SPME)

Developed in the early 1990s, solid-phase microextraction (SPME) is a widely adopted, solvent-free sample preparation technique. nih.govnih.gov It employs a fused silica (B1680970) fiber coated with a thin layer of a sorbent material, such as polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), or carboxen (CAR). nih.govsepsolve.com The fiber is exposed to the sample or its headspace, allowing analytes to partition into the coating. sepsolve.com After a set extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nih.govsepsolve.com

Headspace SPME (HS-SPME) is particularly advantageous for volatile and semi-volatile compounds like this compound in complex solid or liquid matrices. taylorandfrancis.comsigmaaldrich.com By sampling the vapor phase in equilibrium with the sample, matrix effects are significantly minimized, and the fiber is protected from non-volatile, high-molecular-weight interferences. sigmaaldrich.com The efficiency of HS-SPME can be optimized by adjusting parameters such as extraction temperature, time, sample agitation, and the addition of salt to the matrix. sigmaaldrich.com Research has demonstrated the successful application of HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) for the characterization of volatile profiles in complex samples, including the identification of this compound in capsule-brewed espresso coffee. semanticscholar.org

Stir Bar Sorptive Extraction (SBSE)

Stir bar sorptive extraction (SBSE), introduced in 1999, represents a significant advancement in sorptive extraction technology, primarily aimed at overcoming some limitations of SPME for ultratrace analysis. chromatographyonline.com SBSE utilizes a magnetic stir bar coated with a substantially thicker layer of PDMS (typically 50-300 µL) compared to SPME fibers (around 0.5 µL). gcms.czcsic.es This larger volume of the sorptive phase results in a much higher extraction capacity and significantly improved recovery and sensitivity, especially for analytes with low to medium octanol-water partition coefficients (K o/w). gcms.czchromatographyonline.com

During the extraction, the SBSE stir bar is placed directly into a liquid sample and stirred for a defined period, simultaneously agitating the sample and extracting the analytes. nih.gov For volatile compounds, SBSE can also be performed in the headspace (a technique known as headspace sorptive extraction, or HSSE). chromatographyonline.com Following extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption unit for analysis by TD-GC-MS. researchgate.netnih.gov This approach has been successfully applied to the analysis of a wide range of organic compounds in environmental, food, and biological matrices. researchgate.net For more polar analytes, recovery can be improved through in-situ derivatization, which modifies the analyte to increase its affinity for the PDMS phase. researchgate.netnih.gov

Comparative Overview of Innovative Techniques

The choice between SPME and SBSE often depends on the specific application, the concentration of the target analyte, and the complexity of the sample matrix. Both methods offer significant advantages over classical extraction techniques in terms of environmental impact, ease of use, and potential for automation.

| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |

| Principle | Equilibrium-based partitioning of analytes onto a coated fiber. nih.gov | Equilibrium-based partitioning of analytes onto a coated stir bar. researchgate.net |

| Sorbent Phase | Thin film (e.g., PDMS, DVB/CAR/PDMS) on a fused silica fiber. nih.govsepsolve.com | Thick film of PDMS on a magnetic stir bar. chromatographyonline.comcsic.es |

| Sorbent Volume | ~0.5 µL. gcms.cz | 24 - 126 µL. csic.es |

| Extraction Mode | Direct Immersion (DI) or Headspace (HS). sepsolve.com | Direct Immersion (DI) or Headspace (HSSE). chromatographyonline.comcsic.es |

| Key Advantages | Fast, simple, widely available with various coatings for different polarities. taylorandfrancis.comsepsolve.com | High sensitivity and recovery due to large sorbent volume, robust. gcms.czcsic.es |

| Reported Use for this compound | Yes, detected in coffee via HS-SPME/GC-MS. semanticscholar.org | Applicable for similar volatile and semi-volatile esters. gcms.czresearchgate.net |

Computational and Theoretical Investigations of 2 Oxobutyl Acetate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations allow for the identification of transition states, intermediates, and the determination of activation energies, thereby elucidating detailed reaction mechanisms.

While specific DFT studies focusing exclusively on 2-oxobutyl acetate (B1210297) are not extensively documented, the principles can be understood from research on analogous keto-esters and related compounds. For instance, the atmospheric degradation of esters like isoamyl acetate has been studied using DFT. acs.org Such studies reveal that degradation is often initiated by hydrogen-abstraction reactions by OH radicals or Cl atoms. acs.org A similar investigation into 2-oxobutyl acetate would likely explore hydrogen abstraction from its various carbon positions. Computational modeling of the atmospheric degradation of isoamyl acetate suggests that radical intermediates can lead to the formation of products like 3-methyl-2-oxobutyl acetate through C-C bond fission and subsequent reactions. acs.org

These examples demonstrate how quantum chemical calculations could be applied to this compound to:

Predict its degradation pathways in various environments.

Elucidate the mechanisms of its synthesis, such as the esterification of 1-hydroxy-2-butanone.

Understand its participation in catalyzed reactions, identifying key intermediates and transition states that govern reaction outcomes.

A theoretical study on the photoredox-catalyzed synthesis of α-acyloxy ketones from sulfoxonium ylides and carboxylic acids proposed a stepwise proton-assisted electron transfer mechanism, a finding supported by DFT calculations. acs.org This highlights the predictive power of quantum chemistry in designing and understanding novel synthetic methods applicable to molecules like this compound.

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for studying the non-covalent interactions and dynamic behavior of molecules in condensed phases, such as in solution or in contact with biological macromolecules.

MD simulations have been performed on ionic liquids containing a "2-oxobutyl" moiety, specifically 1-(2-oxobutyl)-3-methylimidazolium chloride . arabjchem.org In such studies, programs like Desmond and Jaguar are used with specific force fields to simulate the behavior of hundreds of ion pairs in a periodic box, mimicking the liquid state. arabjchem.org These simulations provide insights into intermolecular interactions, such as those between cations and anions, and how these interactions influence macroscopic properties like density and viscosity. arabjchem.org Radial distribution functions calculated from MD simulations can reveal the distances and coordination between different atoms, offering a detailed picture of the liquid's structure. arabjchem.org

Molecular docking is another critical modeling technique, often used to predict the binding orientation and affinity of a small molecule to a larger receptor, such as an enzyme. For structurally related keto-esters, docking studies have been employed to understand their inhibitory activity against enzymes like carboxylesterase (CES). nih.gov These studies can reveal specific binding modes within an enzyme's active site, explaining experimental kinetic data. nih.gov For example, docking results for certain keto-ester inhibitors showed their carbonyl oxygen atoms situated in the oxyanion hole of the CES active site, a key interaction for inhibition. nih.gov

Ab initio calculations have been used to investigate the fundamental interactions of the acetate group, a key functional part of this compound. A detailed study on the interaction between the acetate ion and CO₂ revealed multiple stable bound complexes. nih.gov The calculations, performed at the CCSD(T)/aVTZ level of theory, identified a lowest energy structure with a binding energy of -10.6 kcal/mol and characterized the nature of the interactions, which involved significant charge transfer in some conformations. nih.gov

These computational approaches could be applied to this compound to:

Simulate its behavior in different solvents to understand solvation effects.

Model its interactions with biological targets to predict potential bioactivity.

Investigate its adsorption on surfaces, which is relevant for applications in materials science or catalysis. nih.gov

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods are pivotal in establishing quantitative structure-activity relationships (QSAR) and more general structure-reactivity relationships. These studies correlate structural or electronic properties of a series of related molecules with their measured chemical reactivity or biological activity.

A prime example is the use of Hammett plots, which relate reaction rates or equilibrium constants to substituent parameters (σ). Computational chemistry can enhance these studies by providing theoretical descriptors that correlate with experimental data. For instance, in the study of ketone cleavage, kinetic data from Hammett plots were compared with values derived from DFT calculations, which were also used to determine the free energies of intermediates and transition states. dtu.dk In another study on the enzymatic reduction of various acetophenone derivatives, a strong linear relationship (R² = 0.94) was found between the thermodynamic equilibrium of the reaction and a computationally derived descriptor, the relative Gibbs free energy of alkoxy anion formation (ΔΔGalkoxy). nih.gov This demonstrates how theoretical calculations can provide descriptors for reactivity when experimental parameters are unknown. nih.gov

QSAR studies on inhibitors of the enzyme calpain I, including α-ketoamide and α-ketohydroxamate derivatives, have generated statistically significant models using descriptors calculated from computational chemistry. tandfonline.comtandfonline.com The most significant descriptors in one model were LogP (a measure of hydrophobicity), the heat of formation, and the energy of the Highest Occupied Molecular Orbital (HOMO). tandfonline.com The model indicated that higher activity was associated with increased hydrophobicity and heat of formation, and a decrease in HOMO energy. tandfonline.com

For this compound, these methods could be used to:

Predict the reactivity of a series of its derivatives by correlating reaction rates with calculated electronic parameters (e.g., atomic charges, orbital energies).

Develop QSAR models to predict the biological activity of related keto-esters based on computed molecular descriptors.

Understand how structural modifications to the butyl chain or acetate group would influence its chemical properties.

The table below shows key computational descriptors often used in structure-reactivity studies, which could be calculated for this compound and its analogs.

| Descriptor | Description | Relevance in Reactivity Studies |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). Higher EHOMO often correlates with higher reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). Lower ELUMO often correlates with higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions, solubility, and interactions with polar reagents or catalysts. |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecular surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of interaction. |

| LogP | Logarithm of the partition coefficient between octanol (B41247) and water | A measure of hydrophobicity, crucial for predicting membrane permeability and interactions in biological systems. |

This table is generated based on common practices in computational chemistry and QSAR studies.

Predictive Modeling for Rational Design of Synthetic Pathways

Predictive modeling uses computational tools to design more efficient, selective, and sustainable synthetic routes for a target molecule. This can involve screening potential catalysts, predicting reaction outcomes under different conditions, and proposing novel reaction pathways.

While a complete de novo design of a synthetic pathway for this compound using predictive modeling is a complex task, computational methods are frequently used to optimize specific steps. For example, in developing a method for the α-functionalization of ketones to produce α-acyloxy ketones, DFT calculations were used to understand the reaction mechanism and improve chemoselectivity. mdpi.comresearchgate.net The calculations showed that a side reaction could be suppressed by increasing the activation energy difference between the main and side reactions through specific intermolecular interactions, a prediction that was experimentally validated. researchgate.net

In the synthesis of β-keto esters, computational analysis of reactivity can guide the choice of starting materials and conditions. nih.gov DFT calculations on a series of β-keto esters helped analyze their electrophilicity, providing insights into their tendency to react with biological nucleophiles, which is crucial for designing compounds with specific bioactivity. nih.gov

Kinetic models can also be developed to predict the concentration of products over time. For the reduction of ketones, an Artificial Neural Network (ANN) model was trained on experimental data and used as an efficient tool to predict reactor performance for different substrates. nih.gov Such models can be powerful tools for process optimization.

For this compound, predictive modeling could be applied to:

Optimize Esterification: Model the esterification of 1-hydroxy-2-butanone with acetic acid or its derivatives. DFT calculations could screen different catalysts (e.g., acids, enzymes) and predict which would lead to the highest yield and purity by calculating the energy barriers for competing pathways.

Explore Novel Routes: Use computational reaction discovery tools to explore alternative pathways. For instance, the gold(I)-catalyzed formation of 3-vinyl indoles was studied using DFT to understand the reaction mechanism and why certain side reactions were hindered, aiding in reaction development. whiterose.ac.uk

Refine Reaction Conditions: Model the reaction in different solvents using continuum solvation models (like C-PCM) or explicit molecular dynamics simulations to predict the effect of the solvent on reaction rates and selectivity. nih.govnih.gov

By calculating the thermodynamic and kinetic parameters for potential synthetic steps, computational chemistry allows chemists to prioritize experiments, reducing the time and resources spent on trial-and-error approaches and accelerating the development of efficient synthetic protocols.

Environmental Transformation and Occurrence of 2 Oxobutyl Acetate

Atmospheric Chemistry and Degradation Pathways of 2-Oxobutyl Acetate (B1210297)

2-Oxobutyl acetate is formed in the troposphere as a product of the atmospheric degradation of n-butyl acetate. wikipedia.org The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). iiab.me The reaction of n-butyl acetate with •OH radicals proceeds via hydrogen atom abstraction from the various C-H bonds within the molecule. This reaction leads to the formation of several products, including this compound and 3-oxybutyl acetate. wikipedia.org

The formation of this compound results from the abstraction of a hydrogen atom from the second carbon of the butyl group of n-butyl acetate. The subsequent addition of an oxygen molecule and further reactions lead to the corresponding keto-ester.

Experimentally determined rate constants for the reaction of n-butyl acetate with hydroxyl radicals at room temperature are in the range of (3.29 - 5.71) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. wikipedia.org This reaction is a significant atmospheric sink for n-butyl acetate and a source of this compound in the atmosphere. wikipedia.org

Specific studies on the photochemical degradation mechanisms and comprehensive atmospheric fate modeling of this compound are limited. As a multifunctional carbonyl compound, its atmospheric fate is expected to be governed by photolysis and further reactions with atmospheric oxidants like •OH radicals. researchgate.netmdpi.com

For many carbonyl compounds, photolysis can be an important degradation pathway in the atmosphere. researchgate.net α-Keto esters, a class of compounds to which this compound belongs, can undergo photolysis, although the specific quantum yields and products for this compound have not been reported. mindat.orgacs.org The presence of both a ketone and an ester functional group suggests that its atmospheric chemistry could be complex, potentially leading to a variety of smaller, oxygenated products.

Atmospheric fate models for specific multifunctional compounds are often developed based on their reaction kinetics with key oxidants and their photolysis rates. copernicus.org Without experimental data on the photolysis quantum yield and the rate constant for the reaction of this compound with •OH radicals, its atmospheric lifetime and the full impact on atmospheric chemistry cannot be accurately modeled. General estimations for similar-sized alkyl acetates suggest atmospheric lifetimes on the order of a few days, primarily controlled by reaction with •OH radicals.

Reactions with Hydroxyl Radicals in the Troposphere

Occurrence as a By-product in Pyrolysis Processes and Bio-oils

This compound has been identified as a component of bio-oils produced from the pyrolysis of various biomass feedstocks. Pyrolysis is a thermal decomposition process occurring in the absence of oxygen, used to convert biomass into bio-oil, biochar, and syngas. nih.gov

The chemical composition of bio-oil is highly complex, containing hundreds of organic compounds, including acids, alcohols, ketones, aldehydes, esters, and phenols. nih.gov this compound has been detected in the bio-oils derived from the pyrolysis of:

Cellulose nih.gov

Cattle dung nih.gov

Oak wood ichgcp.net

Cedar and w-cedar hoachatatp.com

The presence and concentration of this compound in bio-oil depend on the specific biomass feedstock and the pyrolysis process conditions, such as temperature and residence time. For example, in the pyrolysis of cattle dung, this compound was identified as one of the many ester compounds in the resulting bio-oil. nih.gov Similarly, it was found in the bio-oil from the microwave-assisted pyrolysis of cellulose, with its yield varying with the use of different microwave absorbers. nih.gov

Table 1: Examples of this compound Occurrence in Bio-oils from Pyrolysis

| Feedstock | Pyrolysis Method | Relative Abundance/Yield | Reference |

| Cattle Dung | Optimized Pyrolysis | 0.62% (peak area) | nih.gov |

| Oak Wood | Hydrothermal Pyrolysis | 0.17 - 0.89 (relative units) | ichgcp.net |

| Cellulose | Microwave-Assisted | 1.3 - 10.8 (relative units) | nih.gov |

| Cedar | Staged Pyrolysis | 0.020 - 0.035 (relative units) | hoachatatp.com |

Aquatic and Soil Environmental Behavior and Persistence Studies

There is a notable lack of specific studies on the environmental behavior and persistence of this compound in aquatic and soil systems. However, its behavior can be inferred from the general properties of aliphatic esters and keto-esters.

Aquatic Behavior: In the aquatic environment, the fate of an organic compound is influenced by processes such as hydrolysis, biodegradation, and photolysis. For esters, hydrolysis is a key degradation pathway, breaking the ester bond to form an alcohol and a carboxylic acid. viu.casavemyexams.com The rate of hydrolysis is dependent on pH and temperature, with rates generally increasing under acidic or alkaline conditions. viu.casavemyexams.com Given its structure, this compound would hydrolyze to form acetic acid and 1-hydroxy-2-butanone. The persistence of short-chain esters in the aquatic environment can range from days to years, depending on the conditions. wikipedia.org

Soil Behavior: In soil, the primary degradation pathway for compounds like this compound is expected to be microbial biodegradation. mdpi.commdpi.com Many microorganisms in soil and water possess non-specific esterases that can hydrolyze esters. sfu.ca The resulting alcohol and carboxylic acid are typically readily biodegradable. mdpi.com The mobility of this compound in soil would be influenced by its water solubility and its potential to adsorb to soil organic matter. Without specific experimental data on its adsorption coefficient (Koc) and biodegradation rates in different soil types, its persistence and mobility in the terrestrial environment remain speculative. General information on short-chain phthalate (B1215562) esters suggests that they are readily biodegradable in soil. mst.dk

Concluding Remarks and Future Research Outlook on 2 Oxobutyl Acetate

Current Challenges and Knowledge Gaps in 2-Oxobutyl Acetate (B1210297) Chemistry

The chemistry of 2-oxobutyl acetate, while holding potential in various applications, is currently characterized by several challenges and knowledge gaps. A primary area of uncertainty lies in its atmospheric chemistry. Although it is known to be a product of the atmospheric reaction of n-butyl acetate with hydroxyl radicals, the subsequent degradation and reaction pathways of this compound itself are not fully elucidated. who.int Understanding its atmospheric fate is crucial for assessing its environmental impact.

Furthermore, there is a significant lack of comprehensive data on its reactivity and reaction mechanisms. While it has been used as a reactant in specific synthetic procedures, such as the synthesis of ε-oxo acids via SRN1 mechanisms, the full scope of its chemical transformations remains largely unexplored. semanticscholar.org For instance, its behavior with different types of nucleophiles and under various catalytic conditions is not well-documented.

Another knowledge gap pertains to its detailed physicochemical properties and their influence on its applications. While some basic data is available, more in-depth studies on properties like its solubility in various solvent systems and its thermal stability are needed for process optimization and the development of new applications. thegoodscentscompany.com The toxicological profile of this compound is also not extensively studied, with limited data available. thegoodscentscompany.com A more thorough understanding of its biological interactions is necessary for safe handling and to explore potential biomedical applications.

Prospective Applications in Advanced Materials Science and Sustainable Chemical Production

Despite the existing knowledge gaps, this compound presents several prospective applications, particularly in advanced materials science and sustainable chemical production. Its bifunctional nature, containing both a ketone and an ester group, makes it a versatile building block for polymer synthesis. This could lead to the development of new polyesters or other polymers with tailored properties for advanced materials. The reactivity of the ketone and ester functionalities could be exploited to create cross-linked materials or to introduce specific functional groups onto polymer chains.

In the realm of sustainable chemical production, this compound can be seen as a platform chemical derived from biomass. It has been identified as a product in the pyrolysis of biomass, such as oak wood. kyushu-u.ac.jpresearchgate.net This opens up possibilities for producing it from renewable feedstocks, contributing to a more sustainable chemical industry. Further research into optimizing its production from biomass and its subsequent conversion into value-added chemicals is a promising avenue. For example, its derivatives could potentially serve as green solvents or as precursors for biofuels.

The application of modern synthetic methodologies, such as flow chemistry, could enhance the efficiency and sustainability of processes involving this compound. acs.org Continuous flow processes can offer better control over reaction conditions, leading to higher yields and purities, and reduced waste generation, which is crucial for industrial-scale production.

Identification of Key Interdisciplinary Research Opportunities

The advancement of this compound chemistry and its applications will greatly benefit from interdisciplinary research collaborations.

Chemistry and Atmospheric Science: Joint efforts are needed to investigate the atmospheric lifecycle of this compound. This includes experimental and computational studies to determine its reaction rates with atmospheric oxidants, identify its degradation products, and model its atmospheric transport and fate. acs.org This will provide a clearer picture of its environmental impact.

Materials Science and Organic Chemistry: Collaboration between materials scientists and organic chemists is key to unlocking the potential of this compound in advanced materials. Organic chemists can focus on developing novel synthetic routes to functionalized monomers derived from this compound, while materials scientists can characterize the resulting polymers and explore their properties for specific applications, such as in coatings, adhesives, or biomedical devices. mdpi.com

Biotechnology and Chemical Engineering: There is a significant opportunity for research at the intersection of biotechnology and chemical engineering to develop sustainable production routes for this compound from biomass. This could involve metabolic engineering of microorganisms to produce precursors or the development of efficient biocatalytic or chemocatalytic conversion processes. rsc.org Chemical engineers can then focus on designing and optimizing bioreactors and downstream processing for industrial-scale production.

Computational Chemistry and Experimental Chemistry: Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms and electronic properties of this compound and its derivatives. This can guide experimental work by predicting reactivity, selectivity, and the properties of new materials, thereby accelerating the research and development process.

By fostering these interdisciplinary collaborations, the scientific community can address the current challenges and fully exploit the potential of this compound in various scientific and industrial fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。